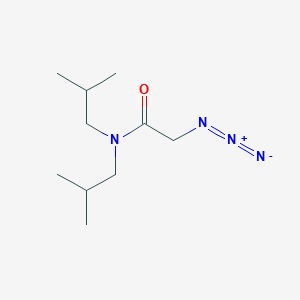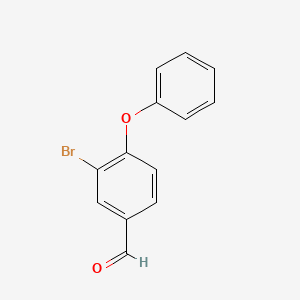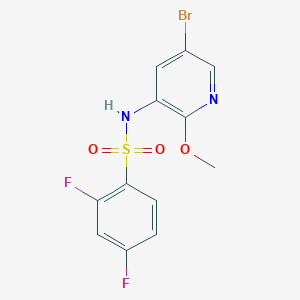![molecular formula C12H17NO2 B1374024 [3-(Benzylamino)oxolan-3-yl]methanol CAS No. 1343596-03-1](/img/structure/B1374024.png)
[3-(Benzylamino)oxolan-3-yl]methanol
Overview
Description
“[3-(Benzylamino)oxolan-3-yl]methanol” is an organic compound . It is also known as BOM and belongs to a family of oxolane-based compounds. It is widely used in various fields of research and industry due to its unique properties and applications.
- Chemical Formula: C12H17NO2
- Molecular Weight: 207.27
- IUPAC Name: [3-(benzylamino)oxolan-3-yl]methanol
- Standard InchI: InChI=1S/C12H17NO2/c14-9-12(6-7-15-10-12)13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
- InchI Key: KFJWYXGRZUWWPY-UHFFFAOYSA-N
- SMILES: C1COCC1(CO)NCC2=CC=CC=C2
Physical And Chemical Properties Analysis
“[3-(Benzylamino)oxolan-3-yl]methanol” appears as a powder . The storage temperature is 4 °C .Scientific Research Applications
Synthesis and Catalysis
Conjugate Addition and Synthesis of Aziridine-2-Carboxylates The conjugate addition of benzylamine to 2-(5H)-furanon-3-yl methanesulfonate in methanol has been investigated, leading to the synthesis of methyl N-benzyl-2-hydroxymethylaziridine-2-carboxylates. This synthesis is further applied to the preparation of rac–cis α-amino-β-hydroxy-γ-butyrolactone after treatment with benzyl alcohol and subsequent hydrogenolysis (de Saint-Fuscien & Dodd, 2000).
Catalysis in Glycerol Condensation The acid-catalyzed condensation of glycerol with aldehydes and ketones to form cyclic acetals like [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols has been studied, focusing on identifying reaction conditions that favor the formation of [1,3]dioxan-5-ols as precursors for 1,3-propanediol derivatives, using various solid acids as heterogeneous catalysts (Deutsch, Martin, & Lieske, 2007).
Catalysis in Huisgen 1,3-Dipolar Cycloadditions A new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand has been developed and shown to form a stable complex with CuCl, which acts as a highly effective catalyst for the Huisgen 1,3-dipolar cycloaddition, demonstrating compatibility with free amino groups, low catalyst loadings, and room temperature operations (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Chemistry and Material Science
Mimicking Amine Oxidoreductases Cofactors Investigations into quinonoid systems interacting with benzylamine in methanol have been conducted to mimic enzymatic oxidation of amines by quinone cofactors, revealing efficient catalysis for the oxidation of benzylamine and suggesting a transamination mechanism for the oxidation process (Largeron & Fleury, 2000).
One-Pot Synthesis of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol Derivatives A robust, metal catalyst-free method has been developed for synthesizing racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives in water, demonstrating high regioselectivity and a broad substrate scope, making it a mild and practical approach for producing both N-substituted and N-unsubstituted products (Singh et al., 2015).
Safety and Hazards
properties
IUPAC Name |
[3-(benzylamino)oxolan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-12(6-7-15-10-12)13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJWYXGRZUWWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CO)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Benzylamino)oxolan-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B1373948.png)


![O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine](/img/structure/B1373951.png)




![2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B1373957.png)

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1373960.png)
![4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid](/img/structure/B1373961.png)
